molecular formula C17H18N2O4 B5865377 N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide

Cat. No. B5865377
M. Wt: 314.34 g/mol
InChI Key: WSNRTQNFBGVLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide, also known as Mecarbinate, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide is not yet fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This modulation may help to reduce the hyperexcitability of neurons that is often associated with neurological disorders such as epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in the frequency and severity of seizures, as well as a decrease in pain sensitivity and inflammation. Additionally, this compound has been shown to have a neuroprotective effect, which may help to prevent or slow the progression of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its relatively low toxicity and lack of significant side effects. This makes it a safe and reliable compound to work with in a laboratory setting. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental protocols.

Future Directions

There are a number of potential future directions for research on N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential treatment for neurological and inflammatory disorders.

Synthesis Methods

The synthesis of N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 4-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-9-7-12(8-10-14)17(20)23-19-16(18)11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNRTQNFBGVLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=CC=C2OC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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